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Compound of Interest

Compound Name: Antioxidant 1098

Cat. No.: B179406

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Antioxidant
1098 (CAS No. 23128-74-7), a widely used sterically hindered phenolic antioxidant. The focus
is on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR)
spectroscopy, two powerful analytical techniques for the structural elucidation and
characterization of this compound. This guide includes key spectral data, detailed experimental
protocols, and workflow visualizations to aid researchers in their analytical endeavors.

Introduction to Antioxidant 1098

Antioxidant 1098, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-
hydroxyphenyl)propionamide], is a high-performance antioxidant.[1] It is particularly effective in
stabilizing polymers such as polyamides, polyacetals, and polyesters against thermal
degradation.[1] Its high molecular weight and sterically hindered phenolic groups contribute to
its low volatility and excellent antioxidant efficiency.

Below is a visualization of the chemical structure of Antioxidant 1098.

Caption: Chemical Structure of Antioxidant 1098.

Spectroscopic Data
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The following tables summarize the available FTIR and NMR spectral data for Antioxidant
1098.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
The spectrum of Antioxidant 1098 exhibits characteristic absorption bands corresponding to
its phenolic, amide, and aliphatic moieties.

Wavenumber (cm~12) Assignment Functional Group
3500 - 3650 O-H stretch (phenolic) Hydroxyl (-OH)
3300 - 3500 N-H stretch (amide) Amide (-NH)

2850 - 2960 C-H stretch (aliphatic) Alkane (-CHz, -CH3)
1640 C=0 stretch (amide 1) Amide (-C=0)

1530 N-H bend (amide II) Amide (-NH)

1460 C-H bend (aliphatic) Alkane (-CHz, -CHs)
1390 C-H bend (tert-butyl) Alkane (-C(CHs)3)
1240 C-O stretch (phenolic) Phenol

Note: The exact peak positions may vary slightly depending on the sample preparation and the
physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic
nuclei, enabling the elucidation of the molecular structure.

The proton NMR spectrum of Antioxidant 1098 shows distinct signals for the aromatic,
aliphatic, and amide protons.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.32 t 2H -CONH-
6.97 - 7.05 m 4H Ar-H
5.08 S 2H Ar-OH
3.36-3.41 m 4H -NH-CHz2-
2.83 S 4H Ar-CHa-
242 -2.46 t 4H -CH2-C=0
1.39-1.42 m 36H -C(CHs)3
1.25 (approx.) m 8H “NH-CHa-(CHz)a-CHa-

NH-

Note: Chemical shifts are typically referenced to a standard such as tetramethylsilane (TMS).
The solvent used for analysis can influence the chemical shifts.

While public databases indicate the existence of 13C NMR spectral data for Antioxidant 1098,
specific chemical shift assignments were not readily available in the public domain at the time
of this guide's compilation.[2] Researchers are encouraged to acquire this data experimentally
for a complete structural characterization. The expected regions for the carbon signals are
outlined below based on the known structure.
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Expected Chemical Shift Range (6, ppm) Carbon Type

170 - 175 Amide Carbonyl (-C=0)

150 - 160 Phenolic Carbon (C-OH)

135 - 145 Aromatic Carbons (substituted)

125-130 Aromatic Carbons (unsubstituted)

30-40 Aliphatic Carbons (-CH2-)

34 -36 Quaternary Carbon of tert-butyl (-C(CHs)3)
29 -32 Methyl Carbons of tert-butyl (-C(CHs)s)

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining high-quality and
reproducible spectroscopic data.

FTIR Spectroscopy Protocol (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for the FTIR analysis of
solid samples.
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Caption: Experimental Workflow for FTIR Analysis.

e Sample Preparation:

o Weigh approximately 1-2 mg of dry Antioxidant 1098 powder.

o In a clean agate mortar, add approximately 200 mg of dry, spectroscopic grade KBr
powder.
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o Add the Antioxidant 1098 sample to the mortar.

o Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

e Pellet Formation:

o Transfer a portion of the KBr-sample mixture to a pellet die.

o Place the die under a hydraulic press.

o Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
e Spectral Acquisition:

o Carefully remove the KBr pellet from the die.

o Place the pellet in the sample holder of the FTIR spectrometer.

o Acquire the infrared spectrum, typically in the range of 4000-400 cm~1, with an appropriate
number of scans for a good signal-to-noise ratio.

» Data Processing:
o Perform a background scan with an empty sample compartment or a pure KBr pellet.

o Ratio the sample spectrum against the background spectrum to obtain the absorbance or
transmittance spectrum.

o Perform baseline correction and peak picking to identify the characteristic absorption
bands.

NMR Spectroscopy Protocol

The following protocol outlines the general steps for acquiring *H and 3C NMR spectra of
Antioxidant 1098.
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Caption: Experimental Workflow for NMR Analysis.

e Sample Preparation:

o Weigh an appropriate amount of Antioxidant 1098 (typically 5-10 mg for *H NMR and 20-
50 mg for 3C NMR).
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o Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d,
DMSO-ds).

o Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube.

e Instrument Setup and Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

o

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

o

Set the appropriate acquisition parameters for *H and 3C NMR, including pulse width,
acquisition time, relaxation delay, and number of scans.

[¢]

Acquire the Free Induction Decay (FID) for both *H and *3C nuclei.

» Data Processing:

o

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
o Phase the spectrum to ensure all peaks are in the absorptive mode.

o Perform baseline correction to obtain a flat baseline.

o For 'H NMR, integrate the signals to determine the relative number of protons.

o Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual
solvent peak.

o Assign the peaks to the corresponding nuclei in the molecular structure.

Conclusion
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This technical guide provides essential spectroscopic information and standardized protocols
for the analysis of Antioxidant 1098. The presented FTIR and *H NMR data serve as a
valuable reference for quality control, structural verification, and research applications. While
detailed 13C NMR data was not publicly available, the provided information lays a strong
foundation for a comprehensive spectroscopic characterization of this important industrial
antioxidant. Researchers are encouraged to utilize these methods and data as a starting point
for their own investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. echemi.com [echemi.com]

e 2. N,N'-Hexamethylenebis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide) | C40H64N204 |
CID 90004 - PubChem [pubchem.ncbi.nim.nih.gov]
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179406#spectroscopic-analysis-of-antioxidant-1098-
ftir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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